Loteprednol Etabonate D5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CAS Number: 82034-46-6 (unlabeled)

Análisis De Reacciones Químicas

Core Synthetic Reactions

LE is synthesized through retrometabolic design to enable predictable degradation. Key synthetic steps include:

Oxidation of Hydrocortisone

Hydrocortisone undergoes oxidation with sodium metaperiodate (NaIO₄) in tetrahydrofuran (THF)/methanol to yield cortienic acid (11β,17α-dihydroxyandrost-4-en-3-one-17β-carboxylic acid) .

-

Reagents : NaIO₄, THF, methanol

-

Product : Cortienic acid (96% yield, m.p. 231–234°C)

Esterification with Ethyl Chloroformate

Cortienic acid reacts with ethyl chloroformate in dichloromethane (DCM) to form 17α-ethoxycarbonyloxy-11β-hydroxyandrost-4-en-3-one-17β-carboxylic acid .

-

Conditions : Triethylamine catalyst, room temperature

-

Product : Intermediate ester (m.p. 192–195°C after purification)

Chloromethylation

The intermediate reacts with chloromethyl iodide in hexamethylphosphoramide (HMPA) to yield LE :

-

Reagents : Chloromethyl iodide, HMPA

-

Product : Loteprednol etabonate (m.p. 197–200°C)

Metabolic Degradation Pathways

LE’s 17β-chloromethyl ester group undergoes rapid hydrolysis by esterases (e.g., paraoxonase 1) into inactive metabolites :

| Step | Enzyme | Metabolite | Activity |

|---|---|---|---|

| Hydrolysis of C-20 ester | Paraoxonase 1 | PJ-91 (Δ¹-cortienic acid etabonate) | Inactive |

| Further hydrolysis | Non-specific | PJ-90 (Δ¹-cortienic acid) | Inactive |

This pathway ensures minimal systemic exposure, with plasma concentrations <1 ng/mL after ocular administration .

Stability-Related Reactions

LE’s formulation stability is influenced by environmental factors and synthesis by-products:

Degradation During Sterilization

High heat or prolonged storage induces side reactions on the steroid C-ring :

-

Oxidation : Formation of 3-keto derivatives.

-

Dehydration : Generation of Δ⁴,⁶-dien-3-one structures.

-

Chlorination : Introduction of Cl at C-6 or C-9 positions.

Particle Aggregation in Suspensions

Sub-micron LE particles in polycarbophil-based formulations aggregate over time, necessitating stabilizers like hydroxypropyl methylcellulose (HPMC) to maintain suspension homogeneity .

Key Reaction Parameters

Data from synthesis and degradation studies:

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis rate (plasma) | 2.41 ± 0.13 mL/h/kg | |

| Hydrolysis rate (liver) | 0.21 ± 0.04 mL/h/kg | |

| Terminal half-life (dog) | 2.8 hours | |

| Protein binding | 98% |

By-Products and Contaminants

Synthetic intermediates and degradation products identified via NMR :

-

6α-Chloro derivatives : Formed during chloromethylation.

-

Δ⁴,⁶-Dien-3-one structures : Result from dehydration.

-

Chlorohydroxylation products : Observed at C-9/C-11 positions.

Comparative Reactivity

LE’s ester group confers distinct stability vs. traditional corticosteroids:

| Feature | Loteprednol Etabonate | Prednisolone Acetate |

|---|---|---|

| C-20 functional group | Chloromethyl ester | Ketone |

| Metabolic lability | High | Low |

| Systemic absorption | <1 ng/mL | Significant |

| IOP elevation risk | Low (0.8–1.5% incidence) | High (~15–30%) |

Propiedades

Fórmula molecular |

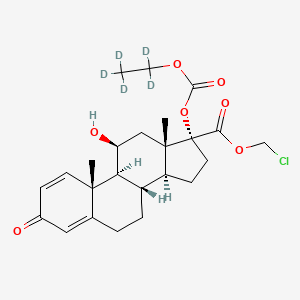

C24H26D5ClO7 |

|---|---|

Peso molecular |

471.98 |

Nombre IUPAC |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(1,1,2,2,2-pentadeuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3,4D2 |

SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.